molecular formula C13H14F3NO4S B1398424 (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate CAS No. 644976-57-8

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

Cat. No. B1398424
M. Wt: 337.32 g/mol
InChI Key: DTYJPFWFBVNTIU-WHUIICBVSA-N
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Description

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate, also known as (S)-EtTFA, is an organic compound and a derivative of aziridine. It is a colorless, crystalline solid and is soluble in a variety of organic solvents. This compound has a wide range of applications in organic synthesis, and is used as a reagent in various reactions and processes.

Scientific Research Applications

Synthesis and Transformation

  • A study by Kenis et al. (2013) detailed a synthesis procedure for cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, which shares structural similarity with (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate. This synthesis involved multiple steps, including imination and aziridination, and led to a versatile substrate for creating functionalized aziridines, azetidines, and various benzo-fused compounds (Kenis et al., 2013).

Ring Opening and Derivative Synthesis

  • Phạm Thị Thắm et al. (2014) developed a synthesis for cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, a compound with structural elements in common with (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate. This compound was found to have potential as a synthon for various nitrogen-containing target compounds, explored through ring opening reactions (Phạm Thị Thắm et al., 2014).

Precursors to Amino Acids and Other Compounds

  • Solomon et al. (1996) and Grellepois et al. (2011) described the synthesis of Tosyl-aziridine-2-carboxylates, which are valuable precursors for α- and β-amino acids and other synthetic targets. These studies highlight the use of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate-like compounds in synthesizing structurally diverse and functionally important molecules (Solomon et al., 1996), (Grellepois et al., 2011).

Ring-Opening Reactions for Synthesis

  • Baldwin et al. (1987) reported that reaction of N-tosyl aziridine-(2S)-carboxylate esters with Wittig reagents leads to novel syntheses of optically pure unsaturated amino acids. This showcases the potential of using (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate derivatives in synthesizing biologically relevant compounds (Baldwin et al., 1987).

Creating β-Substituted-α-trifluoromethyl-α-amino Acids

  • Katagiri et al. (2011) explored the synthesis of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridine. This demonstrates the utility of aziridine derivatives in synthesizing complex amino acids, a key area of research in medicinal chemistry and bioorganic synthesis (Katagiri et al., 2011).

properties

IUPAC Name

ethyl (2S)-1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3/t12-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYJPFWFBVNTIU-WHUIICBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718641
Record name Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

CAS RN

644976-57-8
Record name Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 2
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 3
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 4
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 6
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

Citations

For This Compound
2
Citations
T Katagiri, Y Katayama, M Taeda… - The Journal of …, 2011 - ACS Publications
The preparation of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridine is described. Optically pure aziridine was prepared with a 60…
Number of citations: 50 pubs.acs.org
F Meyer - Chemical communications, 2016 - pubs.rsc.org
Recent advances regarding the synthetic chemistry of fluorinated aziridines, azetidines, pyrrolidines and their lactam/amino acid counterparts are presented. These heterocycles are of …
Number of citations: 150 pubs.rsc.org

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